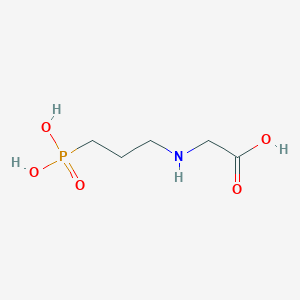

N-(3-Phosphonopropyl)glycine

CAS No.: 140151-47-9

Cat. No.: VC19118413

Molecular Formula: C5H12NO5P

Molecular Weight: 197.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 140151-47-9 |

|---|---|

| Molecular Formula | C5H12NO5P |

| Molecular Weight | 197.13 g/mol |

| IUPAC Name | 2-(3-phosphonopropylamino)acetic acid |

| Standard InChI | InChI=1S/C5H12NO5P/c7-5(8)4-6-2-1-3-12(9,10)11/h6H,1-4H2,(H,7,8)(H2,9,10,11) |

| Standard InChI Key | KZMNPRNCJFFNRZ-UHFFFAOYSA-N |

| Canonical SMILES | C(CNCC(=O)O)CP(=O)(O)O |

Introduction

Chemical Structure and Synthesis

Core Molecular Architecture

N-(3-Phosphonopropyl)glycine consists of a glycine backbone modified by a 3-phosphonopropyl group (-CH₂CH₂CH₂PO₃H₂) at the nitrogen atom. This substitution introduces a phosphonic acid moiety, conferring strong chelating properties and acidity due to the phosphate group’s ionization . The molecular formula is inferred as C₅H₁₀NO₅P, with a molecular weight of approximately 195.11 g/mol (calculated from analogous structures in ).

Comparative Analysis with Glyphosine

Glyphosine (N,N-bis(phosphonomethyl)glycine), a structurally related compound, shares the glycine core but features two phosphonomethyl (-CH₂PO₃H₂) groups instead of a single phosphonopropyl chain . Key differences include:

The elongated alkyl chain in N-(3-Phosphonopropyl)glycine may enhance lipophilicity compared to Glyphosine, potentially influencing its membrane permeability and biological activity .

Biological Activity and Mechanisms

Stereochemical Considerations

Industrial and Agricultural Applications

Plant Growth Modulation

Glyphosine’s role as a plant growth retardant highlights the utility of phosphonated glycine derivatives in agriculture . By inhibiting enzymes involved in cell wall biosynthesis, it redirects metabolic flux toward sucrose accumulation . N-(3-Phosphonopropyl)glycine, with its single phosphonate group, might exhibit milder growth-retarding effects, making it a candidate for precision agriculture where moderate modulation is desired.

Metabolic and Environmental Fate

Biodegradation Pathways

Phosphonates are notoriously resistant to degradation due to the stable C-P bond . Glyphosine’s environmental persistence is well-documented, with hydrolysis half-lives exceeding 100 days in soil . N-(3-Phosphonopropyl)glycine’s longer alkyl chain could slightly enhance microbial degradation rates, though its environmental impact remains speculative without direct data.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume